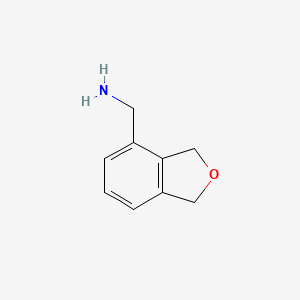

(1,3-Dihydro-2-benzofuran-4-ylmethyl)amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H11NO |

|---|---|

Molecular Weight |

149.19 g/mol |

IUPAC Name |

1,3-dihydro-2-benzofuran-4-ylmethanamine |

InChI |

InChI=1S/C9H11NO/c10-4-7-2-1-3-8-5-11-6-9(7)8/h1-3H,4-6,10H2 |

InChI Key |

UPEHHHMYIMIKRA-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=C(CO1)C(=CC=C2)CN |

Origin of Product |

United States |

Synthetic Methodologies for 1,3 Dihydro 2 Benzofuran 4 Ylmethyl Amine and Its Analogs

General Strategies for Dihydrobenzofuran Core Construction

The construction of the 2,3-dihydrobenzofuran (B1216630) skeleton is a central theme in modern organic synthesis due to its prevalence in biologically active natural products and pharmaceuticals. researchgate.netnih.gov Methodologies for its synthesis are often classified by the key bond-forming event that completes the heterocyclic ring. acs.org The primary approaches involve the formation of the C–O and/or a C–C bond through intramolecular or intermolecular processes. researchgate.net Transition metal catalysis has emerged as a particularly powerful and reliable tool, enabling reactions under mild conditions with high efficiency and selectivity. nih.govrsc.org Additionally, classic acid-catalyzed cyclization reactions remain a relevant and straightforward approach for certain substrates. nih.govwuxiapptec.com

Transition metal-catalyzed reactions are among the most robust and versatile methods for synthesizing the dihydrobenzofuran framework. nih.govrsc.org Catalysts based on palladium, copper, rhodium, and other metals facilitate a wide range of transformations, including cyclizations, annulations, and cross-coupling reactions, often with high stereo- and regioselectivity. nih.govrsc.org These methods typically involve the activation of C-H, C-X (where X is a halide), or C-O bonds to initiate the ring-forming cascade. nih.govacs.org

Palladium catalysis is a cornerstone of modern organic synthesis and has been extensively applied to the construction of dihydrobenzofuran rings. nih.govelsevier.com Palladium-catalyzed methods are valued for their functional group tolerance and the ability to form C-C and C-O bonds with high precision. acs.orgnih.gov

A variety of palladium-catalyzed reactions have been successfully employed. The Heck reaction, for instance, has been used in an enantioselective manner to synthesize 2,3-dihydrobenzofurans from aryl iodide-joined alkenes. nih.govrsc.org In one study, the reaction between aryl iodide-containing alkenes and o-alkynylanilines in the presence of a Pd₂(dba)₃·CHCl₃ catalyst and a specific ligand yielded polycyclic dihydrobenzofurans in excellent yields (84–97%) and enantiomeric excess (84–97% ee). nih.gov

Another powerful strategy is the palladium-catalyzed annulation of 1,3-dienes with o-iodoaryl acetates, which provides a general and stereoselective route to dihydrobenzofurans. acs.org This reaction is believed to proceed through oxidative addition of the aryl iodide to Pd(0), followed by syn-addition to the diene and subsequent intramolecular coordination and reductive elimination. acs.org Urea-ligand enabled palladium-catalyzed heteroannulation of 2-bromophenols with 1,3-dienes has also been reported as a convergent approach to generate a diverse library of functionalized dihydrobenzofurans under a unified set of conditions. acs.org

Furthermore, palladium catalysis facilitates the carboalkoxylation of 2-allylphenols, coupling them with aryl triflates to generate a wide array of functionalized 2,3-dihydrobenzofurans in good yields and with high diastereoselectivity. nih.gov Intramolecular C(sp³)–H and C(sp²)-H coupling of alkyl phenyl ethers has also been achieved using a palladium catalyst, furnishing the desired dihydrobenzofuran products in moderate to excellent yields. rsc.org

| Reaction Type | Catalyst System | Substrates | Yield | Reference(s) |

| Heck/Cacchi Reaction | Pd₂(dba)₃·CHCl₃ / N-Me-Xu₃ | Aryl iodide-joined alkenes, o-alkynylanilines | 84-97% | nih.gov |

| Annulation | Pd(0) | o-Iodoaryl acetates, 1,3-Dienes | High | acs.org |

| Heteroannulation | Palladium / Urea (B33335) Ligand | 2-Bromophenols, 1,3-Dienes | Good | acs.org |

| Carboalkoxylation | Pd(0) / CPhos | 2-Allylphenols, Aryl triflates | Good | nih.gov |

| Intramolecular C-H Coupling | Pd(OAc)₂ | Alkyl phenyl ethers | 33-99% | rsc.org |

| Annulation | Pd(OAc)₂ / CuCl₂ | Alkenyl ethers, Alkynyl oxime ethers | 41-86% | nih.govrsc.org |

Copper-based catalysts offer a cheaper and more abundant alternative to palladium for many organic transformations, including the synthesis of dihydrobenzofurans. nih.gov Copper's utility stems from its various oxidation states and its ability to promote C-O bond formation through reductive elimination from Cu(III) intermediates. nih.gov

One-pot strategies are a hallmark of copper-catalyzed syntheses. For example, a regioselective synthesis of polysubstituted benzofurans has been achieved from phenols and alkynes using a copper catalyst and molecular oxygen in a one-pot procedure. rsc.org This transformation involves a sequential nucleophilic addition and oxidative cyclization. rsc.org Similarly, a one-pot reaction of o-hydroxy aldehydes, amines, and alkynes (generated in situ from calcium carbide) in the presence of copper iodide provides a green and efficient route to amino-substituted benzofuran (B130515) derivatives. nih.gov

Copper catalysts are also effective in intramolecular cyclization reactions. The synthesis of chiral dihydrobenzofuran-3-ols has been accomplished via a Cu-catalyzed intramolecular reaction of aryl pinacol (B44631) boronic esters. nih.govrsc.org In one report, a Cu(I)-catalyzed asymmetric intramolecular addition of aryl pinacolboronic esters to unactivated ketones, using a QuinoxP* ligand, produced 2,3-dihydrobenzofuran-3-ol derivatives with high yields and enantioselectivity. thieme-connect.com Additionally, CuI-catalyzed ring closure of 2-haloaromatic ketones is an efficient method for producing a wide variety of benzofurans, tolerant to numerous functional groups. acs.org

| Reaction Type | Catalyst System | Substrates | Yield | Reference(s) |

| Oxidative Cyclization | Copper catalyst / O₂ | Phenols, Alkynes | Good | rsc.org |

| One-pot Synthesis | CuI | o-Hydroxy aldehydes, Amines, Alkynes | High | nih.gov |

| Intramolecular Cyclization | Cu(I) / QuinoxP* Ligand | Aryl pinacolboronic esters with ketones | 56-79% | thieme-connect.com |

| Ring Closure | CuI | 2-Haloaromatic ketones | 72-99% | acs.org |

| [3+2] Cycloaddition | Cu / SPDO | Phenols, Enynes | 25-81% | nih.gov |

| Destructive Insertion | CuBr | Coumarins, Oximes | 16-85% | rsc.org |

Rhodium catalysis is a powerful tool for C-H bond functionalization, making it highly suitable for the step-economical synthesis of dihydrobenzofuran frameworks. nih.govrsc.org Rhodium-catalyzed reactions often proceed under mild conditions and deliver high yields. nih.gov

A prominent application of rhodium is in [3+2] annulation reactions. For example, the Rh-catalyzed C–H activation and [3+2] annulation of N-phenoxy amides with propargylic monofluoroalkynes affords α-quaternary carbon-containing 2,3-dihydrobenzofuran analogs in yields ranging from 35% to 78%. nih.gov Another rhodium-catalyzed [3+2] annulation involves the reaction of 2-alkenylphenols and N-phenoxyacetamides to produce 2,3-dihydrobenzofurans in excellent yields (up to 90%). nih.gov

Asymmetric synthesis using rhodium catalysts has also been demonstrated. The chiral rhodium-promoted carboamidation of aryl-joined alkenes and substituted dioxazolones provides an enantioselective route to dihydrobenzofurans with up to a 98.5:1.5 enantiomeric ratio. nih.gov Furthermore, a facile route for synthesizing 2,3-dihydrobenzofurans involves the rhodium-catalyzed ring-opening of N-sulfonyl-1,2,3-triazoles, followed by an intramolecular sp³ C–H insertion of an α-imino rhodium carbene. rsc.org

| Reaction Type | Catalyst System | Substrates | Yield | Reference(s) |

| [3+2] Annulation | [Cp*RhCl₂]₂ | N-Phenoxy amides, Propargylic monofluoroalkynes | 35-78% | nih.gov |

| [3+2] Annulation | Rhodium catalyst | 2-Alkenylphenols, N-Phenoxyacetamides | up to 90% | nih.gov |

| Asymmetric Carboamidation | Chiral Rhodium catalyst | Aryl-joined alkenes, Dioxazolones | 44-83% | nih.gov |

| Intramolecular C-H Insertion | Rh₂(Oct)₄ | N-Sulfonyl-1,2,3-triazoles | ~51% | rsc.org |

| C-H Functionalization/Cyclization | Rh(III) catalyst | N-Phenoxyacetamides, Propargyl carbonates | Good | acs.orgnih.gov |

| Chemodivergent Coupling | Rhodium catalyst | N-Phenoxyacetamides, Alkylidenecyclopropanes | 52-82% | rsc.org |

While less common than palladium, copper, or rhodium, platinum catalysts have also been utilized for the synthesis of dihydrobenzofuran and related structures. rsc.orgnih.gov Platinum catalysis can be used to generate α,β-unsaturated carbene intermediates through the intramolecular nucleophilic addition of propargylic ethers into alkynes. nih.gov These reactive carbene intermediates can then undergo various transformations, including cyclizations, to form the desired heterocyclic products. nih.gov The synthesis of 2,3-disubstituted benzofurans from o-functionalized phenols and their derivatives can be achieved through platinum-catalyzed annulation reactions, representing an atom-economic protocol for constructing the benzofuran moiety. rsc.org

Acid-catalyzed cyclization is a classical yet effective method for the synthesis of the dihydrobenzofuran core. rsc.org These reactions typically involve the intramolecular cyclization of a substrate containing both a nucleophilic hydroxyl group and an electrophilic center, often generated in situ under acidic conditions. wuxiapptec.com

A common strategy involves the acid-catalyzed cyclization of acetals. wuxiapptec.com For instance, polyphosphoric acid (PPA) can catalyze the cyclization of an acetal (B89532) substrate to form the benzofuran core. wuxiapptec.com The mechanism involves protonation of the acetal, elimination of an alcohol molecule to form a reactive oxonium ion, followed by intramolecular nucleophilic attack from the aromatic ring to close the furan (B31954) ring. wuxiapptec.com

Brønsted acids like triflic acid (TfOH) have also been used. A metal-free, TfOH-catalyzed [4+1] annulation between p-quinone methides and α-aryl diazoacetates has been developed to afford 2,3-dihydrobenzofuran derivatives that contain a quaternary carbon center. nih.gov Lewis acids, such as BF₃·OEt₂, can also mediate the dehydrative cycloaddition of benzoquinones with stilbene (B7821643) oxides to yield 2,3-diaryl-5-hydroxydihydrobenzofurans. researchgate.net

| Catalyst/Reagent | Reaction Type | Substrates | Product Type | Reference(s) |

| Polyphosphoric Acid (PPA) | Cyclization | Acetal derivatives | Benzofuran core | wuxiapptec.com |

| Triflic Acid (TfOH) | [4+1] Annulation | p-Quinone methides, Diazoacetates | Dihydrobenzofurans with quaternary center | nih.gov |

| Boron Trifluoride (BF₃) | Dehydrative Cycloaddition | Benzoquinones, Stilbene oxides | 2,3-Diaryl-5-hydroxydihydrobenzofurans | researchgate.net |

Base-Catalyzed Approaches (e.g., Triethylamine-Catalyzed Reactions)

Base-catalyzed methods are instrumental in the synthesis of the dihydrobenzofuran skeleton. Triethylamine (B128534), a common organic base, facilitates several key transformations. One notable application is in [4+1] cyclization reactions. For instance, pyridinium (B92312) ylides can react with ortho-hydroxychalcones in the presence of triethylamine to yield chiral dihydrobenzofurans. This reaction proceeds through a conjugate addition of the ylide to the chalcone, followed by an intramolecular nucleophilic attack of the hydroxyl group, culminating in the elimination of pyridine (B92270) to form the dihydrobenzofuran ring. nih.gov

Another significant base-catalyzed approach involves the Rap–Stoermer reaction, where triethylamine is used to catalyze the condensation of α-haloketones with substituted salicylaldehydes. This Dieckmann-like aldol (B89426) condensation proceeds under neat conditions and produces benzofuran derivatives in high yields. nih.gov While this example leads to a benzofuran, the underlying principle of base-catalyzed cyclization is a cornerstone for forming the core heterocyclic structure of the target molecule.

Table 1: Examples of Triethylamine-Catalyzed Reactions in Dihydrobenzofuran Synthesis

| Reactants | Product | Catalyst/Base | Key Transformation | Yield |

|---|---|---|---|---|

| Pyridinium ylides, o-hydroxychalcones | Chiral dihydrobenzofurans | Triethylamine | [4+1] Cyclization | 70-92% nih.gov |

| α-haloketones, Salicylaldehydes | Benzofuran derivatives | Triethylamine | Rap–Stoermer reaction | 81-97% nih.gov |

Oxidative Cyclization Protocols

Oxidative cyclization offers a powerful and versatile strategy for the construction of the dihydrobenzofuran ring system. These methods often proceed under mild conditions and can tolerate a wide range of functional groups.

One prominent method involves the use of hypervalent iodine reagents. For example, the oxidative intramolecular cyclization of 1-(2-azidoethyl)-6-methoxyisoquinolin-7-ol can be achieved, followed by dehydrogenation with a hypervalent iodine reagent. This approach represents a key example of oxidative cyclization at the ortho-position of a phenol. nih.gov

Photocatalytic methods have also emerged as a green and efficient alternative. Visible light-mediated photocatalysis can enable the oxidative [3+2] cycloaddition of phenols with alkenes. In these reactions, a photocatalyst, such as a ruthenium complex, in the presence of a mild oxidant, can generate a phenoxy radical which then undergoes cycloaddition with an alkene to form the dihydrobenzofuran ring. rsc.org

Table 2: Overview of Oxidative Cyclization Protocols for Dihydrobenzofuran Synthesis

| Method | Reagents | Key Features |

|---|---|---|

| Hypervalent Iodine-Mediated Cyclization | Phenol derivative, Hypervalent iodine reagent | ortho-selective cyclization |

| Photocatalytic [3+2] Cycloaddition | Phenol, Alkene, Photocatalyst, Oxidant | Mild conditions, visible light-mediated |

Specific Synthetic Routes to Dihydrobenzofuran-Methylamine Derivatives

The introduction of the methylamine (B109427) group onto the dihydrobenzofuran scaffold can be achieved through several strategic approaches, including direct amination, derivatization of carboxylic acids, and reduction of nitro compounds.

Amination Strategies for Benzofuran Ring Systems

Direct amination of the benzofuran ring system or its precursors is a viable route to introduce the required amine functionality. While direct amination of the 4-methyl position of a pre-formed 1,3-dihydro-2-benzofuran is challenging, amination of substituted benzofurans provides insight into potential strategies. For example, 2-aminobenzofurans can be synthesized via a Sc(OTf)₃-mediated formal [4+1] cycloaddition of isocyanides with in situ generated ortho-quinone methides. nih.gov This demonstrates the feasibility of incorporating an amino group during the formation of the heterocyclic ring.

Furthermore, the synthesis of 3-amino-2,3-dihydrobenzofurans has been reported, highlighting another avenue for introducing an amine group to the dihydrobenzofuran core. nih.gov These strategies, while not directly yielding the 4-methylamine derivative, are foundational for developing synthetic routes to analogs of the target compound.

Derivatization of Carboxylic Acids with Amines in Dihydrobenzofuran Synthesis

A common and reliable method for introducing an amine-containing substituent is through the derivatization of a carboxylic acid. This typically involves the conversion of a dihydrobenzofuran carboxylic acid to an amide, followed by reduction. For instance, benzofuran-2-carboxylic acid can be coupled with various primary and secondary amines to form the corresponding amides. mdpi.com This transformation is often facilitated by standard peptide coupling reagents or by converting the carboxylic acid to a more reactive species like an acid chloride. Subsequent reduction of the amide carbonyl group, for example with lithium aluminum hydride, would yield the desired methylamine.

Table 3: Amine Derivatization of Benzofuran Carboxylic Acids

| Carboxylic Acid Derivative | Amine | Product |

|---|---|---|

| Benzofuran-2-carboxylic acid | Benzyl amine | N-benzylbenzofuran-2-carboxamide mdpi.com |

| Benzofuran-2-carboxylic acid | 2-picolylamine | N-(pyridin-2-ylmethyl)benzofuran-2-carboxamide mdpi.com |

| Benzofuran-2-carboxylic acid | 4-hydroxybenzylamine | N-(4-hydroxybenzyl)benzofuran-2-carboxamide mdpi.com |

Reduction of Substituted Nitro Compounds to Yield Dihydrobenzofuran Amines

The reduction of a nitro group is a classic and highly effective method for the synthesis of primary amines. This strategy can be applied to the synthesis of (1,3-Dihydro-2-benzofuran-4-ylmethyl)amine by starting with a suitable nitro-substituted precursor, such as 4-nitro-1,3-dihydro-2-benzofuran. A related compound, 4-nitro-1,3-dihydro-2-benzofuran-1,3-dione, is commercially available, suggesting the accessibility of such precursors. matrix-fine-chemicals.com

The reduction of the nitro group can be achieved using a variety of reagents, including catalytic hydrogenation (e.g., with Pd/C and H₂), or chemical reducing agents like tin(II) chloride in hydrochloric acid, or iron in acetic acid. These methods are generally high-yielding and tolerant of many other functional groups. The dearomative (3+2) cycloaddition of 2-nitrobenzofurans with para-quinamines also highlights the utility of nitrobenzofurans as precursors in the synthesis of complex nitrogen-containing dihydrobenzofuran derivatives. nih.gov

Incorporation of the (Dihydrobenzofuran-ylmethyl)amine Moiety as a Building Block

The (Dihydrobenzofuran-ylmethyl)amine moiety can serve as a valuable building block for the synthesis of more complex molecules, particularly in the field of medicinal chemistry. The rigid dihydrobenzofuran scaffold provides a defined three-dimensional structure, while the primary amine offers a versatile handle for further functionalization.

This building block can be incorporated into larger structures through reactions typical of primary amines, such as amide bond formation, reductive amination, and the formation of sulfonamides or ureas. The use of benzofuran derivatives as building blocks for organic materials and in medicinal chemistry is well-documented, underscoring the potential of the target compound in these areas. researchgate.netsemanticscholar.org For example, the normorphan scaffold, which also contains a key amine functionality on a rigid bicyclic core, is highlighted as a valuable 3-D building block in medicinal chemistry. whiterose.ac.uk

Chemical Reactivity and Derivatization Strategies for 1,3 Dihydro 2 Benzofuran 4 Ylmethyl Amine

Functional Group Transformations of the Amine Moiety

The primary amine group in (1,3-Dihydro-2-benzofuran-4-ylmethyl)amine is a key site for a variety of functional group transformations, allowing for the synthesis of a diverse range of derivatives.

Formation of Amides

The primary amine of this compound can readily undergo acylation reactions with various acylating agents to form the corresponding amides. Standard amide coupling conditions, such as the use of acyl chlorides, anhydrides, or carboxylic acids activated with coupling reagents, are generally applicable. For instance, the reaction with an acyl chloride, typically in the presence of a base like triethylamine (B128534) or pyridine (B92270) to neutralize the HCl byproduct, would yield the N-acylated derivative. Microwave-assisted synthesis has also been shown to be an effective method for the formation of amides from amines and carboxylic acids in the presence of coupling reagents like DMT/NMM/TsO− or EDC, often leading to good yields under mild conditions. mdpi.com

A general representation of this transformation is the reaction of this compound with a generic acyl chloride (R-COCl) to produce the corresponding amide.

Table 1: Representative Amide Synthesis from a Primary Amine

| Amine | Acylating Agent | Product |

|---|---|---|

| This compound | Acetyl chloride | N-((1,3-Dihydro-2-benzofuran-4-yl)methyl)acetamide |

| This compound | Benzoyl chloride | N-((1,3-Dihydro-2-benzofuran-4-yl)methyl)benzamide |

Synthesis of Sulfonamides and Phosphonamides

In a similar fashion to acylation, the amine group can be sulfonylated to produce sulfonamides. This is typically achieved by reacting the amine with a sulfonyl chloride (R-SO₂Cl) in the presence of a base. organic-chemistry.org The resulting sulfonamides are often stable, crystalline solids and are a common functional group in medicinal chemistry. While specific examples for this compound are not detailed in readily available literature, the general reactivity of primary amines suggests this transformation is highly feasible.

Analogously, phosphonamides can be synthesized, although this is a less common transformation compared to sulfonamide formation.

Alkylation Reactions of the Amine Nitrogen

The nitrogen atom of this compound, possessing a lone pair of electrons, is nucleophilic and can be alkylated by reaction with alkyl halides. wikipedia.orgmasterorganicchemistry.com This reaction proceeds via a nucleophilic substitution mechanism. However, the direct alkylation of primary amines with alkyl halides can be challenging to control, often leading to a mixture of mono-, di-, and tri-alkylated products, as well as the quaternary ammonium (B1175870) salt, because the product amines are often more nucleophilic than the starting amine. masterorganicchemistry.comlibretexts.org

To achieve selective mono-alkylation, specific strategies can be employed, such as using a large excess of the amine or employing protecting group strategies. rsc.org Another approach is reductive amination, which involves the reaction of the amine with an aldehyde or ketone to form an imine, followed by reduction to the corresponding alkylated amine.

Table 2: Potential Products of Amine Alkylation

| Reactant 1 | Reactant 2 | Potential Product(s) |

|---|---|---|

| This compound | Methyl iodide | N-Methyl-(1,3-dihydro-2-benzofuran-4-ylmethyl)amine |

| N,N-Dimethyl-(1,3-dihydro-2-benzofuran-4-ylmethyl)amine |

Nucleophilic Substitution Reactions Involving the Amine Group

The amine group of this compound can act as a nucleophile in various substitution reactions. For instance, it can participate in palladium-catalyzed Tsuji-Trost type reactions with suitable substrates, such as benzofuran-2-ylmethyl acetates, to form new carbon-nitrogen bonds. nih.gov The amine can also react with electrophilic aromatic compounds in nucleophilic aromatic substitution (SNAr) reactions, particularly if the aromatic ring is activated with electron-withdrawing groups. mdpi.com

Modifications of the Dihydrobenzofuran Ring System

While transformations of the amine moiety are more direct, modifications to the dihydrobenzofuran ring itself offer another avenue for creating structural diversity.

Substitution Patterns and Their Synthetic Control

The synthesis of substituted dihydrobenzofurans can be achieved through various cyclization strategies, allowing for the introduction of substituents on the aromatic ring. wikipedia.org For example, transition metal-catalyzed reactions have been widely employed for the construction of the benzofuran (B130515) ring and for its selective functionalization. nih.gov The specific substitution pattern on the this compound would depend on the substituents present on the synthetic precursors.

Controlling the substitution pattern on the pre-formed dihydrobenzofuran ring can be more challenging. Electrophilic aromatic substitution reactions would likely be directed by the existing substituents on the benzene (B151609) ring, although the dihydrofuran portion could also influence the regioselectivity. Direct C-H functionalization techniques are emerging as powerful tools for the selective modification of such heterocyclic systems. mdpi.com

Introduction of Halogenated Substituents

The introduction of halogen atoms onto the benzofuran ring system can significantly influence the molecule's physicochemical and pharmacological properties. While specific studies on the direct halogenation of this compound are not extensively documented, the reactivity of the benzofuran core suggests plausible pathways for such modifications. Electrophilic aromatic substitution is a primary route for introducing halogens onto the benzene portion of the molecule.

Given the directing effects of the alkylamine and the dihydrofuran ether linkage, halogenation is anticipated to occur at specific positions on the aromatic ring. The precise outcome of such reactions would depend on the specific halogenating agent and reaction conditions employed. Common halogenating agents include N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) for bromination and chlorination, respectively. The reaction conditions, such as solvent and temperature, would need to be carefully optimized to control regioselectivity and prevent side reactions.

A plausible synthetic approach for obtaining halogenated derivatives is through a multi-step synthesis starting from a halogenated precursor. For instance, a halogen-substituted salicylaldehyde (B1680747) could serve as a starting material for the construction of the dihydrobenzofuran ring, ultimately leading to the desired halogenated this compound derivative. This approach offers better control over the position of the halogen substituent.

Table 1: Potential Halogenated Derivatives of this compound and Possible Synthetic Strategies

| Derivative Name | Halogen Position | Potential Synthetic Strategy | Key Reagents |

| (5-Bromo-1,3-dihydro-2-benzofuran-4-ylmethyl)amine | C5 | Electrophilic bromination of the parent amine | N-Bromosuccinimide (NBS) |

| (7-Chloro-1,3-dihydro-2-benzofuran-4-ylmethyl)amine | C7 | Multi-step synthesis from 3-chlorosalicylaldehyde | 3-Chlorosalicylaldehyde |

| (5,7-Dibromo-1,3-dihydro-2-benzofuran-4-ylmethyl)amine | C5, C7 | Electrophilic bromination with excess reagent | Excess N-Bromosuccinimide |

Formation of Hybrid Benzofuran Derivatives

The primary amine functionality of this compound serves as a key handle for the synthesis of hybrid molecules. By coupling this amine with other pharmacologically active moieties, novel compounds with potentially enhanced or synergistic activities can be generated. Common strategies for forming such hybrids include amide bond formation, urea (B33335) and thiourea (B124793) synthesis, and reductive amination.

Amide Bond Formation: The reaction of the primary amine with a variety of carboxylic acids or their activated derivatives (e.g., acid chlorides, anhydrides) would yield a diverse library of amide-containing hybrid molecules. This is a robust and widely used reaction in medicinal chemistry. For example, coupling with a known anti-inflammatory carboxylic acid could lead to a hybrid molecule with potential dual activity.

Urea and Thiourea Derivatives: The reaction with isocyanates or isothiocyanates provides a straightforward route to urea and thiourea derivatives, respectively. These functional groups are known to participate in hydrogen bonding and can significantly impact a molecule's interaction with biological targets.

Coupling with Heterocyclic Scaffolds: The amine group can also be used to link the dihydrobenzofuran core to various heterocyclic systems. For instance, reaction with a heterocyclic compound bearing a suitable electrophilic center (e.g., a halogenated pyrimidine (B1678525) or triazine) can lead to the formation of complex hybrid structures. Such hybrids are of interest as they combine the structural features of two different classes of bioactive compounds. For instance, the synthesis of benzofuran-thiazole hybrids has been reported, demonstrating the feasibility of such approaches researchgate.net.

Table 2: Examples of Potential Hybrid Derivatives and Their Synthetic Precursors

| Hybrid Derivative Type | Heterocyclic Moiety | Synthetic Precursor for Coupling | Resulting Linkage |

| Amide Hybrid | Pyridine-3-carboxylic acid | Nicotinoyl chloride | Amide |

| Urea Hybrid | Phenyl isocyanate | Phenyl isocyanate | Urea |

| Thiazole Hybrid | 2-Chlorothiazole | 2-Chlorothiazole | C-N bond |

| Piperazine (B1678402) Hybrid | 1-(2-Pyrimidinyl)piperazine | 2-Chloropyrimidine | C-N bond |

Stereochemical Considerations in Derivatization

The 1,3-dihydro-2-benzofuran scaffold is not inherently chiral. However, derivatization reactions can introduce chiral centers into the molecule, making stereochemical control a critical aspect of the synthesis. Specifically, reactions involving the dihydrofuran ring can lead to the formation of stereoisomers.

While the primary focus of derivatization of this compound is often on the aromatic ring or the exocyclic amine, any modification of the dihydrofuran ring itself would necessitate careful consideration of stereochemistry. For instance, if a substituent were to be introduced at the C1 or C3 position of the dihydrofuran ring, a new chiral center would be created.

Stereoselective synthesis of related 2,3-dihydrobenzofuran (B1216630) derivatives has been achieved through various catalytic methods, including asymmetric cyclization reactions nih.gov. These approaches often employ chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction. For example, the stereoselective synthesis of 2-(2-aminoalkyl)benzofuran derivatives has been reported, highlighting the importance of controlling stereochemistry in related systems nih.gov.

In the context of derivatizing this compound, if a reaction were to proceed through an intermediate that affects the stereochemistry of the existing (or newly formed) centers, a mixture of diastereomers could be produced. Therefore, the choice of reagents and reaction conditions would be crucial in achieving the desired stereochemical purity. Chiral chromatography would also be an essential tool for the separation and analysis of any resulting stereoisomers.

Structure Activity Relationship Sar Studies of 1,3 Dihydro 2 Benzofuran 4 Ylmethyl Amine Analogs

Elucidating Key Pharmacophoric Features for Biological Activity

Pharmacophore modeling for (1,3-Dihydro-2-benzofuran-4-ylmethyl)amine analogs aims to identify the essential spatial and electronic features required for interaction with a biological target. nih.gov These studies have highlighted three primary regions for modification and analysis: the amine group, the central dihydrobenzofuran scaffold, and the linker connecting them to various terminal moieties. nih.govnih.gov

The primary amine of the parent compound, this compound, is a critical pharmacophoric feature, capable of acting as both a hydrogen bond donor and acceptor. This duality is pivotal for anchoring the molecule within the binding site of target proteins. Studies on related benzofuran (B130515) structures have shown that the ability to form hydrogen bonds is essential for biological activity. For instance, in one study, replacing a phenolic hydroxyl group with another hydrogen-bond donor preserved the compound's cytotoxicity, whereas using a hydrogen-bond acceptor altered the activity. mdpi.com The complete removal of the hydrogen-bonding group diminished cytotoxicity, underscoring its importance. mdpi.com The amine group in this compound and its analogs participates in similar crucial interactions, often forming hydrogen bonds with key amino acid residues in the target protein. nih.gov

The dihydrobenzofuran ring serves as the central scaffold, and its substitution pattern significantly influences the compound's biological profile. The position of substituents is a critical determinant of activity. nih.gov For example, in the development of selective Matrix Metalloproteinase-13 (MMP-13) inhibitors based on a benzofuran scaffold, selectivity over other MMPs was achieved by introducing a substituent at the C4 position. nih.govresearchgate.net

Furthermore, the electronic nature of the substituents plays a vital role. Research on benzofuran derivatives as SIRT2 inhibitors indicated that the introduction of electron-donating groups, such as a methoxy (B1213986) group, on the benzofuran core enhanced the inhibitory effect. mdpi.com Conversely, substitutions at the C5 position of 2-nitrobenzofurans with electron-donating groups like methyl, tert-butyl, or methoxy led to better performance in cycloaddition reactions, yielding products with high efficiency. nih.gov These findings suggest that modifying the electronic landscape of the dihydrobenzofuran ring is a key strategy for optimizing the potency of its derivatives.

Table 1: Effect of Substitution on the Dihydrobenzofuran Ring of Analogs

| Substitution Position | Substituent Type | Observed Effect on Activity | Reference |

|---|---|---|---|

| C4 | Various Substituents | Achieved selectivity over related targets (e.g., MMP-2). | nih.govresearchgate.net |

| Core Ring | Electron-Donating Group (e.g., Methoxy) | Enhanced inhibitory effect. | mdpi.com |

| C5 | Electron-Donating Groups (e.g., Me, tBu, MeO) | Improved reaction yields and performance. | nih.gov |

| Core Ring | Strong Electron-Withdrawing Group (e.g., Trifluoromethyl) | Reduced biological activity. | researchgate.net |

The linker and terminal groups attached to the core scaffold extend into the binding pocket and can form additional interactions, significantly impacting biological activity. nih.gov In a series of dihydrobenzofuran derivatives developed as GPR119 agonists, optimization efforts focused on the attachments to a piperidine (B6355638) ring (a terminal group), which led to the identification of potent modulators. nih.gov The strategy of hybridizing a benzofuran core with a piperazine (B1678402) moiety, connected by various linker tails like semicarbazide (B1199961) or acylhydrazone, has been successful in creating potent kinase inhibitors. nih.gov These linkers are designed to anchor the inhibitor into the kinase domain through specific hydrogen bonding interactions. nih.gov This highlights the modular nature of these analogs, where the linker and terminal groups can be systematically varied to fine-tune the compound's interaction with its target. nih.gov

Analysis of Substituent Effects on Biological Potency and Selectivity

The potency and selectivity of this compound analogs are highly dependent on the steric and electronic properties of their substituents. A careful analysis of these effects is essential for rational drug design.

The size and shape of substituents, particularly those attached to the amine, can have a profound impact on biological activity. This steric effect can influence how the molecule fits into its binding site. In studies on related benzofuran derivatives, replacing smaller groups like dimethylamine (B145610) with bulkier amine-containing moieties, such as 4-piperidino-piperidine, led to an enhancement in cytotoxicity. mdpi.com This suggests that the additional bulk allows the molecule to occupy a larger volume of the binding pocket, potentially forming more favorable hydrophobic or van der Waals interactions. However, excessive steric hindrance can also be detrimental, preventing the molecule from adopting the optimal conformation for binding. nih.gov For instance, in some cases, increasing steric hindrance near a reactive center can limit transformations and reduce activity. nih.gov

Table 2: Impact of Steric Bulk on Amine Substituents in Analogous Compounds

| Initial Group | Bulkier Replacement Group | Result | Reference |

|---|---|---|---|

| Dimethylamine | 4-Piperidino-piperidine | Enhanced cytotoxicity | mdpi.com |

| Chlorine Atom | Bromine Atom | Increased steric hindrance, limiting reaction | nih.gov |

Electron-donating groups (EDGs), such as alkyl or methoxy groups, increase the electron density in the aromatic ring, which can enhance interactions with electron-deficient pockets in a target protein. numberanalytics.com As noted earlier, the addition of an EDG to the benzofuran core was found to enhance inhibitory activity in one study. mdpi.com Conversely, electron-withdrawing groups (EWGs) like nitro or cyano groups decrease the electron density of the ring. numberanalytics.com The effect of EWGs can be context-dependent; in some series, electron-withdrawing groups on a phenyl ring were found to be superior to donor groups for inhibitory activity, while in other cases, a strong EWG reduced activity. researchgate.netmdpi.com Halogen substituents are often considered beneficial, contributing through both hydrophobic and electron-donating characteristics that can enhance cytotoxic properties. nih.gov These electronic perturbations can systematically modify the sensitivity of other parts of the molecule to further substitutions. nih.gov

Conformational Restriction and its Role in Binding Specificity

In the exploration of Structure-Activity Relationships (SAR), medicinal chemists frequently employ the strategy of conformational restriction to enhance the potency, selectivity, and pharmacokinetic properties of a lead compound. This approach involves modifying a flexible molecule to limit the number of conformations it can adopt. By "locking" the molecule into a shape that is presumed to be the "bioactive conformation"—the spatial arrangement it adopts when binding to its biological target—it is possible to improve its affinity and specificity for that target.

While specific studies detailing the conformational restriction of this compound and its direct analogs are not prominently available in publicly accessible scientific literature, the principles of this strategy are broadly applicable. The core structure of this compound features a flexible methylamine (B109427) side chain attached to the rigid dihydro-benzofuran scaffold. The bonds within this side chain can rotate freely, allowing the amine group to be positioned in numerous locations relative to the bicyclic ring system.

A hypothetical study on this compound would involve synthesizing analogs where this flexibility is constrained. For instance, incorporating the side chain into a new ring system fused to the benzofuran core would create a more rigid structure. By evaluating the binding affinity of these conformationally constrained analogs against a specific biological target, researchers could deduce the optimal spatial arrangement of the amine group for potent and selective binding.

Consider a hypothetical series of analogs designed to probe the role of the amine's position. By systematically altering the linkage and incorporating it into cyclic structures of varying sizes, the orientation of the crucial amine functional group is fixed. The binding affinities of these rigid analogs would then be compared to that of the parent compound, this compound.

The data from such a study could be presented as follows:

| Compound | Modification | Relative Flexibility | Hypothetical Binding Affinity (Ki, nM) | Selectivity vs. Off-Target |

|---|---|---|---|---|

| This compound | Parent Compound | High | 150 | 1x |

| Analog A | Cyclized Side Chain (5-membered ring) | Low | 25 | 15x |

| Analog B | Cyclized Side Chain (6-membered ring) | Low | 15 | 50x |

| Analog C | Cyclized Side Chain (7-membered ring) | Medium | 90 | 5x |

| Analog D | Introduction of a double bond in the side chain | Medium | 75 | 8x |

In this hypothetical example, Analog B, with a six-membered ring fused to the parent structure, exhibits the highest binding affinity and the greatest selectivity. This would suggest that the conformation imposed by this specific ring system closely mimics the ideal bioactive conformation for the target receptor. The larger seven-membered ring in Analog C introduces more flexibility, leading to a decrease in affinity and selectivity, while the five-membered ring in Analog A provides a significant improvement over the parent compound but is suboptimal compared to Analog B.

Such findings are invaluable in guiding further drug design efforts. By understanding the precise geometric requirements of the receptor's binding pocket, more potent and selective drug candidates can be developed, ultimately leading to safer and more effective therapeutic agents. The application of conformational restriction is a powerful tool in the iterative process of optimizing lead compounds.

Computational Chemistry Applications in the Study of 1,3 Dihydro 2 Benzofuran 4 Ylmethyl Amine

Molecular Modeling and Docking Studies

Molecular modeling and docking are fundamental computational methods used to predict the interaction between a small molecule (ligand), such as (1,3-Dihydro-2-benzofuran-4-ylmethyl)amine, and a macromolecular target, typically a protein or enzyme. orientjchem.orgnih.gov These techniques are crucial for elucidating potential mechanisms of action and for structure-based drug design. orientjchem.org

Molecular docking is a computational procedure that predicts the preferred orientation of a ligand when it binds to a receptor to form a stable complex. nih.gov The primary goal is to identify the most likely binding pose of the ligand within the active site of the target protein. This approach has been effectively used to determine the binding modes for a variety of benzofuran (B130515) derivatives with targets like glycogen (B147801) synthase kinase 3beta (GSK-3β) and the cannabinoid receptor 2 (CB2). nih.govnih.govnih.gov The process involves scoring functions that estimate the binding affinity, allowing researchers to rank different molecules based on their predicted potency. orientjchem.orgnih.gov The resulting binding mode provides a detailed three-dimensional view of the ligand-receptor complex, offering insights into the structural basis of its biological activity. nih.gov

A significant advantage of molecular docking is its ability to identify the specific amino acid residues within the receptor's binding pocket that are critical for the interaction with the ligand. nih.gov These interactions, which stabilize the ligand-receptor complex, include hydrogen bonds, hydrophobic interactions, electrostatic forces, and van der Waals forces. orientjchem.org For example, docking studies performed on various benzofuran compounds have successfully pinpointed key residues involved in their binding to anticancer and antimicrobial targets. orientjchem.orgresearchgate.net Understanding these specific molecular interactions is vital for explaining the structure-activity relationships (SAR) within a chemical series and for rationally designing new analogs with improved affinity and selectivity. nih.govnih.gov

| Interaction Type | Description | Example Interacting Residues in Protein Targets |

|---|---|---|

| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | SER 43, ASP 61, LYS 63, ASN 331, TYR 328, ASP 430, HIS 433 frontiersin.org |

| Hydrophobic Interactions | The tendency of nonpolar molecules or molecular surfaces to aggregate in an aqueous solution and exclude water molecules. | ALA8, ALA38 orientjchem.org |

| Electrostatic Interactions | Attractive or repulsive forces between molecules or parts of molecules based on their charge. | ARG364, ASP533 nih.gov |

| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | General close contacts within the binding pocket. |

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a cornerstone of ligand-based and structure-based drug design, focusing on the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. frontiersin.orgnih.gov These models serve as templates for virtual screening to identify novel, structurally diverse compounds from large chemical databases. monash.edu

When the three-dimensional structure of a biological target is not known, a ligand-based pharmacophore model can be constructed using a set of molecules known to be active against that target. mdpi.com The process involves aligning the structures of these active compounds to identify the common chemical features responsible for their activity, such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers. nih.govnih.govresearchgate.net This approach has been successfully used in studies involving benzofuran-containing hybrids to screen for new potential enzyme inhibitors. nih.gov A similar model could be developed for this compound if a series of active, structurally related analogs were identified.

If the 3D structure of a target receptor is available, particularly as a complex with a bound ligand, a structure-based pharmacophore model can be created. nih.gov This type of model is derived directly from the key interactions observed between the ligand and the amino acid residues in the active site. researchgate.netnih.gov It represents a highly accurate hypothesis of the essential features required for binding. nih.gov For a compound like this compound, if its structure in complex with a target protein were determined experimentally (e.g., via X-ray crystallography), a precise structure-based pharmacophore could be developed to guide further drug discovery efforts. nih.gov

A validated pharmacophore model serves as a sophisticated 3D query for virtual screening of large chemical databases, which can contain millions of compounds. nih.govnih.gov This in-silico filtering method efficiently identifies molecules from the database that possess the required pharmacophoric features, marking them as potential "hits". frontiersin.org These hits can then be subjected to further computational analysis, such as molecular docking, before being prioritized for synthesis and biological evaluation. monash.edunih.gov This strategy is a powerful tool for discovering novel chemical scaffolds with the potential for therapeutic activity. nih.govnih.gov

| Feature | Ligand-Based Modeling | Structure-Based Modeling |

|---|---|---|

| Primary Requirement | A set of active ligands with a common mode of action. mdpi.com | 3D structure of the macromolecular target, preferably with a bound ligand. nih.gov |

| Input Data | 3D structures of at least two known active molecules. nih.gov | Experimentally determined or modeled 3D structure of the target receptor. nih.gov |

| Model Basis | Common chemical features shared among active ligands. researchgate.net | Key interaction points between the target's active site and a ligand. researchgate.net |

| Primary Application | Used when the target structure is unknown. mdpi.com | Used when the target structure is known, providing higher accuracy. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For the this compound scaffold, QSAR studies can be instrumental in identifying the key structural motifs that govern its therapeutic effects.

The core of QSAR analysis involves correlating physicochemical or structural descriptors of a molecule with its observed biological activity. In the context of benzofuran derivatives, various descriptors have been shown to be important determinants of activity. derpharmachemica.com For a series of this compound analogs, a QSAR model would be built by first calculating a wide range of molecular descriptors. These can be categorized as electronic (e.g., partial charges), steric (e.g., molecular volume), and topological (e.g., connectivity indices), among others.

For instance, a study on arylbenzofuran derivatives as H3-receptor antagonists found that topological descriptors, which describe the atomic arrangement and bonding within the molecule, were significant contributors to the biological activity. derpharmachemica.com One such descriptor, T_3_N_5, represents the count of atoms with three bonds separated from a nitrogen atom by five bonds. A positive coefficient for this descriptor in a QSAR equation indicates that a higher count of this feature enhances the antihistaminic activity. derpharmachemica.com Another descriptor, T_C_C_7, which counts carbon atoms separated by seven bonds, had a negative coefficient, suggesting that a decrease in this value is beneficial for activity. derpharmachemica.com

Applying this logic to this compound, a hypothetical QSAR study might explore descriptors related to the dihydrobenzofuran ring, the flexibility of the methylamine (B109427) side chain, and the electronic properties of any substituents on the aromatic ring. The goal is to generate a statistically significant equation that links these features to a specific biological endpoint.

Table 1: Example of Descriptors in a Hypothetical QSAR Analysis of this compound Analogs

| Analog | Substituent (R) | pIC50 (Observed) | T_3_N_5 (Topological Descriptor) | SsBrE-index (Electronic Descriptor) | T_C_C_7 (Topological Descriptor) |

| 1 | H | 6.5 | 1 | 0.85 | 12 |

| 2 | 6-Cl | 7.1 | 1 | 0.92 | 12 |

| 3 | 7-OCH3 | 6.8 | 1 | 0.81 | 13 |

| 4 | N-methyl | 6.7 | 2 | 0.88 | 13 |

Note: This table is illustrative. The descriptor values and biological activities are hypothetical and serve to demonstrate the type of data used in a QSAR study, based on descriptor types identified in related benzofuran research. derpharmachemica.com

A key application of a validated QSAR model is its ability to predict the biological activity of new, yet-to-be-synthesized compounds. Once a statistically robust model is developed, it can be used to screen a virtual library of this compound analogs. eurjchem.com This predictive power allows chemists to prioritize the synthesis of compounds that are most likely to exhibit high potency, thereby saving significant time and resources.

The predictive effectiveness of a QSAR model is typically assessed using an external test set of molecules that were not used in the model's creation. derpharmachemica.com A high predictive correlation coefficient (e.g., pred_r² or R²ext) indicates that the model has good predictive power. derpharmachemica.comeurjchem.com For example, a 2D-QSAR model developed for benzofuran-based vasodilators achieved a high squared correlation coefficient (R² = 0.816), demonstrating a strong correlation between the selected descriptors and the observed activity. mdpi.com Similarly, robust 3D-QSAR models for antileishmanial 2-phenyl-2,3-dihydrobenzofurans have been developed to guide the design of new leishmanicidal agents. mdpi.com

By applying these principles, a predictive QSAR model for this compound could guide the modification of its structure—for instance, by suggesting optimal positions for substitution on the aromatic ring or modifications to the amine group—to maximize its desired biological activity. eurjchem.com

Quantum Chemical Calculations

Quantum chemical calculations, often employing Density Functional Theory (DFT), provide deep insights into the molecular properties of a compound from first principles. These methods are used to determine the three-dimensional structure, electronic properties, and reactivity of molecules like this compound.

Geometry optimization is a fundamental quantum chemical calculation that determines the most stable three-dimensional arrangement of atoms in a molecule—its minimum energy conformation. This process is crucial because the 3D structure of a molecule dictates how it can interact with biological targets. For this compound, DFT methods, such as those using the B3LYP functional with a 6-311G(d,p) basis set, can be employed to find its optimized geometry. bhu.ac.in

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. researchgate.net It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital to which a molecule is most likely to accept electrons (acting as an electrophile).

The energy of the HOMO is related to the molecule's ionization potential, while the LUMO energy relates to its electron affinity. nih.gov The energy gap between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a critical indicator of molecular stability and reactivity. A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the distribution of the HOMO and LUMO across the molecular structure would indicate the most probable sites for electron donation and acceptance, respectively, thereby providing clues about its reaction mechanisms and potential interactions.

Table 2: Hypothetical Frontier Molecular Orbital Properties of this compound

| Parameter | Value (eV) | Implication |

| E_HOMO | -5.85 | Electron donating ability |

| E_LUMO | -0.25 | Electron accepting ability |

| Energy Gap (ΔE) | 5.60 | Chemical reactivity and stability |

| Ionization Potential (I) | 5.85 | Energy required to remove an electron |

| Electron Affinity (A) | 0.25 | Energy released when gaining an electron |

Note: These values are hypothetical and for illustrative purposes, based on typical ranges for organic molecules in DFT calculations. nih.gov

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. researchgate.net It is plotted onto the molecule's electron density surface, using a color scale to indicate regions of different electrostatic potential. MEP analysis is invaluable for identifying the sites of electrophilic and nucleophilic attack and for understanding intermolecular interactions. bhu.ac.in

The color-coding convention is typically as follows:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas. These are favorable sites for electrophilic attack.

Blue: Regions of most positive electrostatic potential, indicating electron-poor areas. These are favorable sites for nucleophilic attack.

Green/Yellow: Regions of intermediate or near-zero potential. researchgate.net

For this compound, an MEP map would likely show negative potential (red/yellow) around the oxygen atom of the furan (B31954) ring and the nitrogen atom of the amine group, due to the high electronegativity of these atoms. Conversely, the hydrogen atoms attached to the amine group would exhibit a strong positive potential (blue), making them primary sites for hydrogen bonding and nucleophilic interactions. researchgate.net This detailed mapping helps to explain the molecule's reactivity and its binding orientation within a receptor active site.

Mechanistic Insights and Biological Target Interactions of 1,3 Dihydro 2 Benzofuran 4 Ylmethyl Amine Analogs

Modulation of Specific Receptor Systems

The benzofuran (B130515) structure serves as a valuable pharmacophore for designing ligands that interact with G-protein-coupled receptors (GPCRs), a large family of receptors involved in numerous physiological functions. By modifying substituents on the benzofuran core and associated side chains, researchers have developed analogs that exhibit potent and selective activity at cannabinoid and histamine (B1213489) receptors.

The cannabinoid receptor 2 (CB2) is a component of the endocannabinoid system, primarily expressed in immune cells and tissues, making it an attractive therapeutic target for inflammatory and pain-related conditions without the psychoactive side effects associated with CB1 receptor activation. researchgate.netfrontiersin.org A series of 2,3-dihydro-1-benzofuran derivatives has been designed and synthesized as potent and selective CB2 agonists. researchgate.net

One notable example is MDA7 (1-[(3-benzyl-3-methyl-2,3-dihydro-1-benzofuran-6-yl)carbonyl]piperidine), which emerged from a medicinal chemistry program aimed at improving the drug-like properties of earlier CB2 agonists. researchgate.net These efforts underscore the potential of the dihydro-benzofuran scaffold in the development of selective CB2 receptor agonists for conditions like neuropathic pain. researchgate.net The development of selective CB2 agonists is a key area of research, as modulating the CB2 receptor can be beneficial for treating pain, inflammation, and other diseases while avoiding adverse CNS effects. frontiersin.org

Table 1: Profile of (1,3-Dihydro-2-benzofuran-4-ylmethyl)amine Analog as a CB2 Agonist

| Compound Name | Structure | Target | Activity |

|---|

Histamine receptors, particularly the H3 and H4 subtypes, are involved in inflammatory processes and neurological disorders. frontiersin.org The H3 receptor is primarily found in the central nervous system and acts as an autoreceptor modulating histamine release, while the H4 receptor is highly expressed on immune cells. frontiersin.orgwikipedia.org Consequently, antagonists for these receptors are of significant therapeutic interest. frontiersin.org

A series of 1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazines (LINS01 series) has been synthesized and identified as novel dual-acting antagonists for both H3 and H4 receptors. frontiersin.orgnih.gov Within this series, substitutions on the benzofuran and piperazine (B1678402) moieties influence the affinity for each receptor subtype. For instance, the N-allyl-substituted compound LINS01004 shows the highest affinity for the H3 receptor, whereas the chlorinated analog LINS01007 displays moderate affinity for the H4 receptor. frontiersin.org Functional assays confirmed that these compounds act as antagonists with no intrinsic activity. frontiersin.org The anti-inflammatory potential of these compounds has been demonstrated, with LINS01007, in particular, showing efficacy in a mouse model of colitis, further supporting the therapeutic promise of H4 receptor antagonism. frontiersin.orgnih.gov

Table 2: Binding Affinities of LINS01 Series Analogs at Histamine H3 and H4 Receptors

| Compound ID | Substitution | H3 Receptor Affinity (pKi) | H4 Receptor Affinity (pKi) |

|---|---|---|---|

| LINS01004 | N-allyl | 6.40 | - |

| LINS01007 | 5-chloro, 4-methyl-piperazine | - | 6.06 |

Interaction with Enzyme Systems

Beyond receptor modulation, benzofuran-based compounds have proven effective as inhibitors of various enzyme systems. Their ability to interact with the active sites of enzymes makes them valuable candidates for drug development in metabolic diseases, cancer, and infectious diseases.

Protein tyrosine phosphatase 1B (PTP-1B) is a key negative regulator of insulin (B600854) and leptin signaling pathways. nih.govresearchgate.net Its inhibition is considered a promising strategy for the treatment of type 2 diabetes and obesity. researchgate.net Several series of benzofuran derivatives have been evaluated as PTP-1B inhibitors. nih.gov

Notably, novel series of benzofuran/benzothiophene biphenyl (B1667301) oxo-acetic acids and sulfonyl-salicylic acids have been identified as potent inhibitors of PTP1B. researchgate.net Crystallographic studies have shown that these inhibitors bind to the enzyme's active site. researchgate.net The interactions are stabilized by hydrogen bonding and van der Waals forces within two hydrophobic pockets. Specifically, hydrophobic substituents at the 2-position of the benzofuran framework interact with the Phe182 residue of the catalytic site, which is critical for the molecule's intrinsic activity. researchgate.net Some of the most active inhibitors in these series exhibit IC50 values in the low nanomolar range (20-50 nM). researchgate.net Further studies on benzofuran salicylic (B10762653) acids have explored their selectivity against other phosphatases, such as Lymphoid Tyrosine Phosphatase (Lyp), revealing that while selectivity over PTP1B can be challenging, specific structural modifications can achieve it. nih.gov

Table 3: PTP-1B Inhibitory Activity of Benzofuran Analogs

| Compound Class | Key Structural Feature | IC50 Range | Mechanism of Action |

|---|---|---|---|

| Benzofuran biphenyl oxo-acetic acids | Hydrophobic substituent at position-2 | 20-50 nM | Binds to the enzyme active site, interacting with Phe182 |

Hypoxia-inducible factor 1 (HIF-1) is a critical transcription factor that allows tumor cells to adapt to low-oxygen (hypoxic) environments, promoting angiogenesis, proliferation, and metastasis. nih.govmdpi.com Inhibiting the HIF-1 pathway is therefore a key strategy in cancer therapy. nih.gov Benzofuran derivatives have been discovered as potent inhibitors of this pathway. nih.gov

In one study, optimization of a screening hit led to the discovery of derivative 8d, which effectively inhibits the proliferation of p53-null and p53-mutated cancer cells by suppressing the HIF-1 pathway. nih.gov Another study identified MO-2097, a novel synthetic chiral-free benzofuran, which reduces the accumulation of the HIF-1α subunit under hypoxic conditions. nih.gov This compound was found to inhibit HIF-1α translation, demonstrating in vivo efficacy in a xenograft mouse model. nih.gov These findings present a new chemotype for designing potent anticancer agents that target the HIF-1 pathway, particularly for aggressive, p53-independent tumors. nih.gov

Table 4: Benzofuran-Based HIF-1 Pathway Inhibitors

| Compound | Key Feature | Mechanism | Therapeutic Target |

|---|---|---|---|

| Derivative 8d | Optimized benzofuran | Inhibition of HIF-1 pathway | p53-independent malignant tumors |

Chorismate mutase is an essential enzyme in the shikimate pathway, which is responsible for the biosynthesis of aromatic amino acids in bacteria, fungi, and plants, but is absent in mammals. This makes it an excellent target for developing novel antibacterial agents, particularly against pathogens like Mycobacterium tuberculosis. nih.govnih.gov

Researchers have designed and synthesized 3-(benzofuran-2-ylmethyl) substituted (pyrazolo/benzo)triazinone derivatives as inhibitors of M. tuberculosis chorismate mutase (MtbCM). nih.gov In silico docking studies predicted that these molecules bind at the interface site of the enzyme. nih.gov Subsequent in vitro testing confirmed these predictions, with several compounds, including 3h, 3i, and 3m, demonstrating significant inhibition (64–65%) of the enzyme at a concentration of 30 μM. nih.govnih.gov These results identify the benzofuran scaffold as a promising starting point for the development of new antitubercular drugs. nih.gov

Table 5: Chorismate Mutase Inhibitory Activity of Benzofuran Analogs

| Compound ID | Compound Class | In Vitro Inhibition (@ 30 µM) | Target Organism |

|---|---|---|---|

| 3h | Benzofuran-benzotriazinone | 64-65% | Mycobacterium tuberculosis |

| 3i | Benzofuran-benzotriazinone | 64-65% | Mycobacterium tuberculosis |

Cellular and Molecular Mechanisms of Action

The biological activities of benzofuran derivatives are underpinned by their interactions with various cellular and molecular pathways. These compounds have been shown to modulate key signaling cascades and influence gene expression, leading to a range of pharmacological effects.

Benzofuran analogs have been demonstrated to interfere with critical signaling pathways involved in inflammation and cancer. For instance, certain heterocyclic/benzofuran hybrids have been shown to inhibit the NF-κB and MAPK signaling pathways. mdpi.comnih.gov These pathways are crucial regulators of inflammatory responses, and their inhibition can down-regulate the secretion of pro-inflammatory factors such as nitric oxide (NO), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and various interleukins (IL-6, IL-1β). mdpi.comnih.gov

One notable piperazine/benzofuran hybrid, compound 5d, was found to significantly inhibit the phosphorylation levels of key proteins in these pathways, including IKKα/IKKβ, IκBα, p65, ERK, JNK, and p38. mdpi.comnih.gov This demonstrates a direct influence on the signaling cascade that controls the expression of inflammatory genes. Furthermore, some benzofuran derivatives have been identified as inhibitors of the hypoxia-inducible factor (HIF-1) pathway, which is implicated in the progression of certain cancers. mdpi.com In the context of cancer, benzofuran derivatives can also mediate their effects through the inhibition of protein kinases such as GSK-3β, mTOR, Pim-1, Src kinase, and CDK2. researchgate.nettaylorandfrancis.com

A significant mechanism underlying the anticancer activity of many benzofuran derivatives is the induction of apoptosis, or programmed cell death. nih.gov Studies have shown that these compounds can trigger apoptosis in various cancer cell lines, including those of the colon, breast, and cervix. nih.govtandfonline.com

The apoptotic process can be initiated through various mechanisms. For example, some benzofuran derivatives have been observed to induce G2/M phase cell cycle arrest, leading to apoptosis. nih.govscispace.com This is often accompanied by an increase in the levels of caspase-3, a key executioner enzyme in the apoptotic cascade. nih.govtandfonline.com Furthermore, certain fluorinated benzofuran and dihydrobenzofuran derivatives have been shown to inhibit the expression of the anti-apoptotic protein Bcl-2 and cause concentration-dependent cleavage of PARP-1, another hallmark of apoptosis. nih.govresearchgate.net The naturally isolated benzofuran derivative, isolated from Morus alba L., has been shown to induce mitochondrial apoptosis in non-small-cell lung carcinoma cells. nih.gov

Investigation of Biological Activities of Benzofuran Scaffold Analogs

The versatile benzofuran scaffold has been a fertile ground for the development of analogs with a wide spectrum of biological activities. These include promising anticancer, anti-inflammatory, and antimicrobial properties.

The benzofuran nucleus is a core component of many natural and synthetic compounds with potent anticancer properties. rsc.org Derivatives of this scaffold have demonstrated significant cytotoxic activity against a range of human cancer cell lines. mdpi.comnih.gov For example, a brominated benzofuran derivative showed remarkable activity against leukemia cells (K562 and HL60) with IC50 values of 5 µM and 0.1 µM, respectively. mdpi.com

The anticancer efficacy of benzofuran analogs is often enhanced by hybridization with other pharmacologically active moieties such as piperazine, chalcone, oxadiazole, and triazole. mdpi.com These hybrid molecules can exhibit synergistic cytotoxic effects. For instance, a benzofuran-chalcone hybrid was successful in inducing apoptosis in cancer cells with a promising safety profile. mdpi.com Similarly, dihydrobenzofuran neolignan analogs have shown considerable activity against various cancer cell lines. mdpi.com The mechanism of action for many of these anticancer benzofurans involves the inhibition of key enzymes like epidermal growth factor receptor (EGFR) kinase. nih.govtandfonline.com

Table 1: Anticancer Activity of Selected Benzofuran Analogs

| Compound Type | Cancer Cell Line(s) | IC50 Value(s) | Reference |

|---|---|---|---|

| Brominated Benzofuran | K562 (Leukemia) | 5 µM | mdpi.com |

| Brominated Benzofuran | HL60 (Leukemia) | 0.1 µM | mdpi.com |

| Benzofuran-Piperazine Hybrid (11a) | A549 (Lung) | 0.12 µM | mdpi.com |

| Benzofuran-Piperazine Hybrid (11a) | SGC7901 (Colonic) | 2.75 µM | mdpi.com |

| Dihydrobenzofuran Neolignan (12) | HT-1080 | More potent than 5-fluorouracil (B62378) (IC50 = 35.62 µM) | mdpi.com |

| 3-Amidobenzofuran (28g) | MDA-MB-231 (Breast) | 3.01 µM | nih.gov |

| 3-Amidobenzofuran (28g) | HCT-116 (Colon) | 5.20 µM | nih.gov |

| 3-Methylbenzofuran (16b) | A549 (Lung) | 1.48 µM | nih.gov |

Benzofuran derivatives have emerged as promising candidates for the development of new anti-inflammatory agents. nih.gov Their mechanism of action often involves the inhibition of key inflammatory mediators and pathways. For example, certain aza-benzofuran compounds have been shown to inhibit nitric oxide (NO) release in lipopolysaccharide (LPS)-stimulated macrophages, with IC50 values as low as 16.5 µM. mdpi.com

Fluorinated benzofuran and dihydrobenzofuran derivatives have also demonstrated potent anti-inflammatory effects. nih.govresearchgate.net These compounds can suppress LPS-stimulated inflammation by inhibiting the expression of cyclooxygenase-2 (COX-2) and nitric oxide synthase 2, leading to a decrease in the secretion of inflammatory mediators like interleukin-6 and prostaglandin (B15479496) E2. nih.govresearchgate.net The anti-inflammatory activity of these compounds is often linked to their ability to modulate the NF-κB and MAPK signaling pathways. mdpi.comnih.gov

Table 2: Anti-inflammatory Activity of Selected Benzofuran Analogs

| Compound | Assay | IC50 Value | Reference |

|---|---|---|---|

| Aza-benzofuran (1) | NO Inhibition (RAW 264.7 cells) | 17.3 µM | mdpi.com |

| Aza-benzofuran (4) | NO Inhibition (RAW 264.7 cells) | 16.5 µM | mdpi.com |

| Piperazine/benzofuran hybrid (5d) | NO Inhibition (RAW 264.7 cells) | 52.23 µM | mdpi.com |

| Fluorinated Benzofuran Derivatives | Interleukin-6 Inhibition | 1.2 - 9.04 µM | nih.gov |

| Fluorinated Benzofuran Derivatives | Prostaglandin E2 Inhibition | 1.1 - 20.5 µM | nih.gov |

The benzofuran scaffold is also a key structural motif in a number of compounds with significant antimicrobial and antifungal activity. nih.gov These derivatives have shown efficacy against a range of bacterial and fungal pathogens. For instance, certain benzofuran compounds isolated from the marine-derived fungus Penicillium crustosum have exhibited moderate antibacterial activity against Salmonella typhimurium, Escherichia coli, and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values of 12.5 µg/mL and 25 µg/mL. mdpi.com

Other derivatives have demonstrated antifungal effects against pathogens like Penicillium italicum and Colletotrichum musae. mdpi.com The introduction of specific substituents onto the benzofuran ring can significantly enhance the antimicrobial activity. For example, benzofuran-based pyrazole (B372694) derivatives with halogen substituents have shown excellent activity against P. aeruginosa and E. coli. rsc.org Similarly, benzofuran derivatives with two bromo substituents have exhibited excellent antibacterial and equipotent antifungal activity against various strains. rsc.org

Table 3: Antimicrobial and Antifungal Activity of Selected Benzofuran Analogs

| Compound | Organism(s) | MIC Value(s) | Reference |

|---|---|---|---|

| Benzofuran from P. crustosum (1) | Salmonella typhimurium | 12.5 µg/mL | mdpi.com |

| Benzofuran from P. crustosum (1) | Staphylococcus aureus | 12.5 µg/mL | mdpi.com |

| Benzofuran from P. crustosum (1) | Escherichia coli | 25 µg/mL | mdpi.com |

| Benzofuran from P. crustosum (6) | Penicillium italicum | 12.5 µg/mL | mdpi.com |

| Benzofuran-pyrazole hybrid (45a) | P. aeruginosa & E. coli | 1 and 0.5 µg/mL | rsc.org |

| Dibrominated Benzofuran (91a,b) | Various bacteria | 29.76 - 31.96 µmol/L | rsc.org |

| Dibrominated Benzofuran (91a,b) | Various fungi | 12.50 - 66.49 µmol/L | rsc.org |

Future Directions and Research Perspectives

Development of Novel Synthetic Methodologies for Site-Specific Functionalization

The advancement of therapeutic agents based on the dihydrobenzofuran-methylamine core is intrinsically linked to the development of sophisticated synthetic methods. Future research will likely focus on creating more efficient, selective, and sustainable routes to not only construct the core but also to introduce precise chemical modifications (functionalization) at specific sites.

Recent years have seen a surge in transition metal-catalyzed reactions for synthesizing dihydrobenzofuran nuclei. nih.gov Methodologies employing palladium, rhodium, copper, and nickel catalysts have become crucial tools for building molecular complexity. nih.govnih.gov For instance, palladium-catalyzed Heck coupling and rhodium-catalyzed C-H activation and annulation reactions offer powerful ways to form the dihydrobenzofuran ring system with high yields and enantioselectivity. nih.gov Future work could adapt these methods to allow for the late-stage functionalization of the (1,3-Dihydro-2-benzofuran-4-ylmethyl)amine skeleton, enabling the rapid generation of diverse compound libraries for screening.

A key challenge is achieving site-specific modification. Research into directing group strategies, where a functional group on the molecule guides a catalyst to a specific C-H bond, will be crucial. This would allow for the selective introduction of substituents on the benzene (B151609) ring or the dihydrofuran moiety, fine-tuning the molecule's pharmacological properties. Furthermore, catalyst-free and visible-light-mediated synthetic routes are emerging as environmentally benign alternatives that could be applied to this scaffold. nih.gov

Table 1: Emerging Synthetic Strategies for Dihydrobenzofuran Scaffolds

| Methodology | Catalyst/Reagent | Key Feature | Potential Application to Scaffold | Reference |

|---|---|---|---|---|

| Asymmetric Carboamidation | Chiral Rhodium | Enantioselective synthesis of dihydrobenzofurans | Control of stereochemistry at chiral centers. | nih.gov |

| Heck/Cacchi Reactions | Palladium | Straightforward synthesis of complex derivatives | Introduction of diverse substituents on the aromatic ring. | nih.gov |

| Direct C-H Functionalization | Copper | Mild reaction conditions for intramolecular cyclization | Functionalization without pre-activating the molecule. | nih.gov |

Advanced Computational Approaches for Rational Design and Lead Optimization

Computational chemistry and molecular modeling are indispensable tools for accelerating drug discovery. For the dihydrobenzofuran-methylamine scaffold, these approaches can guide the rational design of new derivatives with enhanced potency, selectivity, and pharmacokinetic profiles.

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, using techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can be employed to build robust models that predict the biological activity of new molecules. researchgate.net These models help identify the key structural features (pharmacophores) required for interaction with a specific biological target. For example, a computational study on benzofuran (B130515) derivatives as Lysine-Specific Demethylase 1 (LSD1) inhibitors successfully used 3D-QSAR to design new potent molecules. researchgate.net

Molecular docking simulations are another powerful tool. By modeling the interaction between a ligand and its target receptor at the atomic level, researchers can predict binding affinities and modes. nih.gov This information is critical for lead optimization, allowing for targeted modifications to improve binding. Future research should involve docking studies of this compound analogs against various receptors to identify the most promising therapeutic targets. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions can further refine lead candidates by flagging potential liabilities early in the design phase. researchgate.net

Exploration of New Biological Targets and Therapeutic Applications for the Dihydrobenzofuran-Methylamine Scaffold

The benzofuran and dihydrobenzofuran cores are found in numerous compounds with a vast array of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. nih.govresearchgate.net This suggests that the this compound scaffold is a promising starting point for exploring new therapeutic applications.

One significant area of future research is in neurodegenerative diseases like Alzheimer's. Benzofuran scaffolds have shown promise in targeting multiple factors involved in the disease, such as inhibiting beta-amyloid aggregation and acetylcholinesterase. nih.gov The development of multi-target agents is a growing trend in treating complex diseases, and this scaffold is well-suited for such an approach. nih.gov

Another promising avenue is in inflammation and immunology. Derivatives of 1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazine have been identified as ligands for histamine (B1213489) H3 and H4 receptors, with potential as anti-inflammatory agents for conditions like asthma. nih.govresearchgate.net Further exploration could uncover potent and selective modulators of immune responses. Additionally, various benzofuran derivatives have been investigated as monoamine oxidase (MAO) inhibitors for depression and as D2 antagonists/5-HT1A partial agonists with potential as atypical antipsychotics. nih.govnih.gov

Table 2: Potential Therapeutic Areas for Dihydrobenzofuran-Methylamine Derivatives

| Therapeutic Area | Potential Target(s) | Rationale/Related Findings | Reference |

|---|---|---|---|

| Neurodegenerative Diseases | Acetylcholinesterase, Beta-amyloid | Benzofuran scaffolds show neuroprotective properties. | nih.gov |

| Inflammatory Disorders | Histamine H3/H4 Receptors | Dihydrobenzofuran-piperazine analogs show anti-inflammatory activity. | nih.govresearchgate.net |

| Cancer | Various Kinases, Tubulin | Benzofuran derivatives exhibit cytotoxic activity against cancer cell lines. | nih.govsemanticscholar.org |

| Infectious Diseases | Bacterial/Fungal Enzymes | Broad-spectrum antimicrobial activity is a known feature of the benzofuran class. | researchgate.net |

Integration of Multidisciplinary Approaches in Drug Discovery for the Compound